

Confirming CYM50308's S1P4 Agonist Activity: A Comparative Guide Using S1P4 Knockout Models

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Compound of Interest		
Compound Name:	CYM50308	
Cat. No.:	B15569373	Get Quote

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This guide provides a comprehensive comparison of the selective sphingosine-1-phosphate receptor 4 (S1P4) agonist, **CYM50308**, and its alternatives, with a focus on validating its ontarget activity through the use of S1P4 knockout models. The data presented herein is intended for researchers, scientists, and drug development professionals working on S1P4-targeted therapeutics.

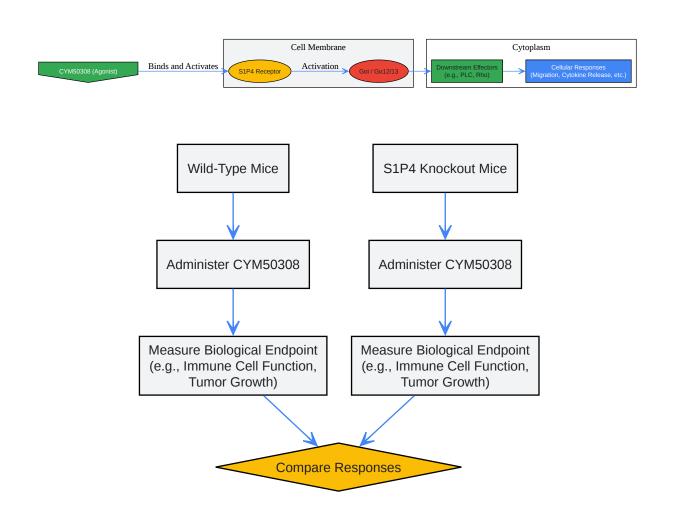
Executive Summary

CYM50308 is a potent and selective agonist for the S1P4 receptor, a G protein-coupled receptor predominantly expressed in hematopoietic and lymphoid tissues.[1] Confirmation of its specific activity is crucial for its use as a research tool and for the development of S1P4-targeted drugs. This guide details the use of S1P4 knockout models as a definitive method to confirm that the biological effects of CYM50308 are mediated exclusively through the S1P4 receptor. We present a comparative analysis of CYM50308 with the selective S1P4 antagonist, CYM50358, and discuss other S1P4-modulating compounds. Furthermore, detailed experimental protocols for key functional assays are provided to facilitate reproducible research.

S1P4 Signaling Pathway



The S1P4 receptor couples to G α i and G α 12/13 proteins to initiate downstream signaling cascades.[2] Activation of these pathways can influence a variety of cellular processes, including cell migration, cytokine secretion, and proliferation.[3]



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References

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- 2. SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration PubMed [pubmed.ncbi.nlm.nih.gov]
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